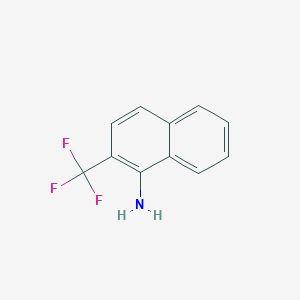

1-Amino-2-(trifluoromethyl)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8F3N |

|---|---|

Molecular Weight |

211.18 g/mol |

IUPAC Name |

2-(trifluoromethyl)naphthalen-1-amine |

InChI |

InChI=1S/C11H8F3N/c12-11(13,14)9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6H,15H2 |

InChI Key |

LFDBWZLMMVSFGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Amino 2 Trifluoromethyl Naphthalene

Strategies for Regioselective Trifluoromethylation of Naphthalene (B1677914) Scaffolds

Achieving regioselective trifluoromethylation on a naphthalene ring system presents a considerable synthetic challenge due to the multiple available positions for substitution. Modern synthetic methods have been developed to control the placement of the CF3 group with high precision.

Transition metal-catalyzed reactions are pivotal for the regioselective functionalization of naphthalene derivatives. These methods often leverage directing groups to guide the catalyst to a specific C-H bond, enabling the precise installation of the trifluoromethyl group.

Copper- and palladium-based catalytic systems are prominent in this field. Copper-mediated methods are frequently favored due to their cost-effectiveness and tolerance of various functional groups. For instance, the trifluoromethylation of certain naphthalene derivatives can be achieved with high yield using copper catalysts, which operate through a single-electron transfer mechanism that minimizes the formation of byproducts.

The design of ligands is crucial for controlling the regiochemical outcome. Bipyridyl- and 1,10-phenanthroline-derived ligands have proven effective in directing copper-catalyzed trifluoromethylation reactions, with the ligand's geometric structure influencing the approach of the trifluoromethylating agent to the metal center and ultimately to the naphthalene scaffold. In some palladium-catalyzed systems, reagents such as Umemoto's or Togni's reagent are used to generate trifluoromethyl radicals that attack the aromatic ring.

Table 1: Comparison of Metal-Catalyzed Trifluoromethylation Methods

| Catalyst System | Reagent Type | Typical Conditions | Yield | Selectivity |

|---|---|---|---|---|

| Copper-mediated | Cu(O₂CF₂SO₂F)₂ | 80°C | 82% | High regioselectivity |

Nucleophilic trifluoromethylation involves the reaction of a nucleophilic "CF3-" equivalent with an electrophilic site on the naphthalene ring. A common precursor for this approach would be a naphthalene derivative bearing a good leaving group (such as a halide) at the desired position. Reagents like Ruppert's reagent (trimethyl(trifluoromethyl)silane, TMSCF3) are frequently used as a source of the trifluoromethyl nucleophile.

Additionally, metal-free approaches have been developed. These can involve the use of phosphonium-based reagents, which enable the installation of a CF3 group under mild conditions, providing an alternative to metal-catalyzed pathways.

Photocatalytic methods represent a green and efficient strategy for generating trifluoromethyl radicals under mild conditions. These routes often utilize trifluoroacetic acid (TFA) or its salts as an inexpensive and stable source of the CF3 group. The core principle involves the light-induced decarboxylation of a trifluoroacetate species to generate a trifluoromethyl radical.

The process can be initiated through several mechanisms, including single-electron transfer (SET) or via the formation of an electron donor-acceptor (EDA) complex. chemrxiv.org In a typical SET pathway, a photocatalyst, upon absorbing light, oxidizes the trifluoroacetate, leading to the formation of a CF3CO2• radical, which rapidly loses carbon dioxide to yield the CF3• radical. chemrxiv.org This highly reactive radical can then engage in the trifluoromethylation of the aromatic C-H bonds of naphthalene. Early work in this area used catalysts like TiO2 under UV irradiation, though challenges with catalyst deactivation and lack of regioselectivity were noted.

Synthetic Pathways to Introduce Amino Functionality on Trifluoromethylated Naphthalenes

Once the trifluoromethyl group is in place, the subsequent introduction of the amino group is required to complete the synthesis of 1-Amino-2-(trifluoromethyl)naphthalene. This can be accomplished through several established synthetic routes.

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group precursor. The synthesis of this compound can be achieved by the chemical reduction of 1-Nitro-2-(trifluoromethyl)naphthalene, which is a commercially available starting material.

The reduction of aromatic nitro compounds to their corresponding anilines is a well-established transformation in organic chemistry, with numerous reliable methods available. wikipedia.org Catalytic hydrogenation is a preferred industrial method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com For laboratory-scale synthesis, chemical reducing agents are also widely used. These include metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. commonorganicchemistry.com These methods are generally high-yielding and tolerate a wide range of other functional groups.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/Method | Conditions | Characteristics |

|---|---|---|

| H₂/Pd-C | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | High efficiency, clean reaction. |

| Fe/CH₃COOH | Acetic acid, reflux | Mild, tolerates reducible groups. |

| SnCl₂/HCl | Concentrated hydrochloric acid | Effective for many aromatic nitro compounds. |

Nucleophilic aromatic substitution (SNA) offers another pathway for introducing an amino group. This reaction typically requires the naphthalene ring to be activated by strongly electron-withdrawing groups, such as the trifluoromethyl group. In this scenario, a leaving group on the ring is displaced by an amine nucleophile.

Research on related compounds, such as 1-dimethylamino-2,4-bis(trifluoroacetyl)naphthalene, has demonstrated that an amino group (in this case, a dimethylamino group) can be substituted by other amines. wikipedia.orgacs.orgrsc.org This occurs via the formation of a Meisenheimer complex as a reaction intermediate. wikipedia.orgacs.org The reaction rate is influenced by the nucleophilicity and steric bulk of the incoming amine. wikipedia.orgacs.org While this example involves the substitution of an amino group, it establishes the principle that amine nucleophiles can effectively participate in SNA reactions on highly electron-deficient naphthalene systems, suggesting a potential route where a different leaving group (e.g., a halogen) at the 1-position of 2-(trifluoromethyl)naphthalene (B1313535) could be replaced by an amine or ammonia (B1221849) equivalent. wikipedia.orgacs.orgrsc.org

Precursor Design and Synthesis for this compound

The synthesis of this compound often commences with the preparation of a halogenated nitronaphthalene. These compounds serve as crucial electrophilic partners in subsequent trifluoromethylation reactions. While iodo-substituted naphthalenes are often preferred due to the higher reactivity of the carbon-iodine bond in cross-coupling reactions, other halogens like chlorine and bromine can also be utilized.

A common strategy to introduce a halogen at the 1-position and a nitro group at the 2-position of the naphthalene ring involves a Sandmeyer-type reaction starting from 2-nitro-1-naphthylamine. The synthesis of this amino-nitro precursor can be achieved from 2-nitro-1-naphthol. The hydroxyl group of 2-nitro-1-naphthol can be converted to an amino group by heating it with ammonium carbonate and ammonia in a sealed tube.

Once 2-nitro-1-naphthylamine is obtained, it can be diazotized using a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid. The resulting diazonium salt is then decomposed in the presence of a copper(I) halide. For instance, the use of cuprous chloride in concentrated hydrochloric acid leads to the formation of 1-chloro-2-nitronaphthalene rsc.org. While the synthesis of the corresponding bromo- and iodo-compounds can be achieved under similar conditions using cuprous bromide or potassium iodide, respectively, the yields for these transformations have been reported to be lower rsc.org. The general reaction scheme is presented below:

Table 1: Synthesis of Halogenated Naphthalene Precursors

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | 2-Nitro-1-naphthol | Ammonium carbonate, Ammonia | 2-Nitro-1-naphthylamine |

This multi-step process, beginning with a substituted naphthol, allows for the regioselective installation of both the nitro group and the halogen, setting the stage for the introduction of the trifluoromethyl moiety.

With the halogenated naphthalene precursor in hand, the next critical step is the introduction of the trifluoromethyl group to generate a nitro-substituted naphthalene intermediate, specifically 1-nitro-2-(trifluoromethyl)naphthalene. This transformation is typically achieved through a copper-catalyzed trifluoromethylation reaction. A variety of trifluoromethylating agents can be employed, including trifluoromethyl iodide (CF₃I) and silyl-trifluoromethyl reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), in conjunction with a copper catalyst.

The reaction generally involves the oxidative addition of the aryl halide (the halogenated nitronaphthalene) to a copper(I) species, followed by transmetalation with the trifluoromethylating agent and subsequent reductive elimination to afford the trifluoromethylated product. The presence of the electron-withdrawing nitro group on the naphthalene ring can influence the reactivity of the aryl halide in this cross-coupling reaction.

Recent advancements in copper-catalyzed trifluoromethylation have expanded the scope and efficiency of this transformation, allowing for the use of various trifluoromethyl sources under relatively mild conditions nih.gov. The general scheme for this key step is as follows:

Table 2: Trifluoromethylation of Halogenated Naphthalene Precursors

| Reactant | Reagents | Product |

|---|

Table 3: Reduction of Nitro-Substituted Naphthalene Intermediate

| Reactant | Reagents | Product |

|---|

This final reduction step completes the synthesis of this compound, a molecule whose preparation is a testament to the strategic application of precursor chemistry and modern synthetic methodologies.

Advanced Spectroscopic Characterization Techniques for 1 Amino 2 Trifluoromethyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to reveal the structure of a molecule. For 1-Amino-2-(trifluoromethyl)naphthalene, a combination of ¹³C, ¹H, and ¹⁹F NMR experiments provides a complete picture of its carbon framework, proton environments, and the unique trifluoromethyl group.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum of this compound is expected to display distinct signals for each of the eleven carbon atoms in the molecule. The chemical shifts (δ) of these signals are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing trifluoromethyl group (-CF₃), as well as their positions on the naphthalene (B1677914) ring.

The carbon atom bonded to the amino group (C-1) is anticipated to be shielded and appear at a lower chemical shift, while the carbon bearing the trifluoromethyl group (C-2) will be significantly deshielded, resulting in a downfield shift. The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons will exhibit chemical shifts characteristic of a substituted naphthalene system, with their precise locations determined by the combined electronic effects of the two substituents.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C-1 | 140-150 | s |

| C-2 | 120-130 | q |

| C-3 | 115-125 | s |

| C-4 | 125-135 | s |

| C-4a | 120-130 | s |

| C-5 | 125-135 | s |

| C-6 | 120-130 | s |

| C-7 | 120-130 | s |

| C-8 | 125-135 | s |

| C-8a | 130-140 | s |

| -CF₃ | 120-130 | q |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Interpretation

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. The aromatic region of the spectrum for this compound is expected to be complex due to the multiple protons on the naphthalene ring system.

The protons of the amino group will typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The six aromatic protons will exhibit a series of multiplets (doublets, triplets, or doublet of doublets) due to spin-spin coupling with neighboring protons. The coupling constants (J values) are crucial for assigning the specific protons to their positions on the ring. For instance, ortho-coupling (³J) is typically larger than meta- (⁴J) and para-coupling (⁵J). The electron-donating amino group will generally shield the ortho and para protons, shifting them upfield, while the electron-withdrawing trifluoromethyl group will deshield adjacent protons.

Table 2: Predicted ¹H NMR Data for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

|---|---|---|---|

| -NH₂ | 3.5-5.0 | br s | - |

| H-3 | 7.0-7.5 | d | ³J = 7.0-9.0 |

| H-4 | 7.5-8.0 | d | ³J = 7.0-9.0 |

| H-5 | 7.8-8.2 | d | ³J = 7.0-9.0 |

| H-6 | 7.2-7.6 | t | ³J = 7.0-8.0 |

| H-7 | 7.2-7.6 | t | ³J = 7.0-8.0 |

| H-8 | 7.8-8.2 | d | ³J = 7.0-9.0 |

Note: These are predicted values and the exact appearance of the spectrum can be complex due to overlapping signals and second-order effects.

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Analysis

¹⁹F NMR is a highly specific technique for observing fluorine atoms in a molecule. colorado.edu For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. rsc.org The chemical shift of this signal is a sensitive indicator of the electronic environment of the -CF₃ group. The presence of the electron-donating amino group at the adjacent position will influence the shielding of the fluorine nuclei. Generally, the chemical shift for a -CF₃ group on an aromatic ring falls within a characteristic range. colorado.edu In some cases, coupling to nearby protons may be observed, which would provide further structural information. rsc.org

Table 3: Predicted ¹⁹F NMR Data for this compound

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CF₃ | -60 to -65 | s |

Note: Chemical shifts are typically referenced to CFCl₃. The sign convention may vary in literature.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Characteristic Vibrational Modes of Amino and Trifluoromethyl Groups

The FT-IR spectrum of this compound will be dominated by the characteristic absorption bands of the amino (-NH₂) and trifluoromethyl (-CF₃) groups, as well as the vibrations of the naphthalene ring.

The amino group typically exhibits two sharp N-H stretching bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is usually observed around 1600-1650 cm⁻¹. The trifluoromethyl group is characterized by strong C-F stretching vibrations, which typically appear in the range of 1100-1350 cm⁻¹. These bands are often intense and can be a key diagnostic feature. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring will appear in the 1400-1600 cm⁻¹ region. researchgate.net

Table 4: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | -NH₂ | 3300-3500 | Medium, Sharp (two bands) |

| Aromatic C-H Stretch | Naphthalene Ring | 3000-3100 | Medium to Weak |

| C=C Stretch | Naphthalene Ring | 1400-1600 | Medium to Strong |

| N-H Bend | -NH₂ | 1600-1650 | Medium to Strong |

| C-F Stretch | -CF₃ | 1100-1350 | Strong (multiple bands) |

| C-N Stretch | Ar-NH₂ | 1250-1350 | Medium |

Correlating Experimental and Calculated Vibrational Frequencies

To gain a more profound understanding of the vibrational spectrum, experimental FT-IR data can be correlated with theoretical calculations. nih.gov Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies of this compound. nih.gov

By comparing the experimentally observed frequencies with the calculated values, a detailed assignment of each vibrational mode can be achieved. nih.gov This correlation helps to confirm the molecular structure and provides insights into the nature of the chemical bonds and their interactions within the molecule. Scaling factors are often applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical models, leading to a better agreement with the experimental spectrum. nih.gov Such studies have been successfully applied to various naphthalene derivatives, providing a robust framework for the analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds such as this compound, UV-Vis spectroscopy provides valuable insights into the electronic structure and the effects of substituent groups on the naphthalene chromophore.

The electronic absorption spectrum of this compound is expected to be dominated by π-π* transitions characteristic of the naphthalene ring system. The naphthalene chromophore itself exhibits strong absorption bands in the ultraviolet region. The presence of an amino (-NH₂) group and a trifluoromethyl (-CF₃) group at the 1 and 2 positions, respectively, significantly influences these transitions.

The amino group, being an electron-donating group (auxochrome), interacts with the π-system of the naphthalene ring, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect). This is due to the delocalization of the lone pair of electrons on the nitrogen atom into the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO).

In similar aminonaphthalene derivatives, characteristic absorption bands are observed. For instance, 2-aminonaphthalene displays absorption maxima around 236 nm, 280 nm, 292 nm, and 340 nm in alcohol. The introduction of substituents can cause shifts in these bands. Silyl-substituted naphthalene derivatives, for example, show a bathochromic shift of 8-9 nm compared to unsubstituted naphthalene. acs.org For 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives, the modification of the amino group can be used to tune the absorption properties. wikipedia.org

A representative dataset for related aminonaphthalene compounds is presented below to illustrate the typical absorption maxima.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| 2-Aminonaphthalene | Acetonitrile | 239 | 53700 | nih.gov |

| 2-Aminonaphthalene | Alcohol | 236, 280, 292, 340 | - | nih.gov |

| 1-Naphthylamine | - | - | - | wikipedia.org |

This table presents data for structurally related compounds to provide context for the expected spectroscopic behavior of this compound.

The electronic transitions of this compound are expected to exhibit solvatochromism, where the position of the absorption bands changes with the polarity of the solvent. bohrium.com This phenomenon arises from the differential solvation of the ground and excited states of the molecule. bohrium.comcambridge.org

In the case of aminonaphthalenes, the excited state is generally more polar than the ground state due to intramolecular charge transfer (ICT) from the amino group to the naphthalene ring. Therefore, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap for the electronic transition. This results in a bathochromic shift (positive solvatochromism) of the absorption maximum. bohrium.com

The study of 2-anilinonaphthalene (2-AN) in various solvents has shown a dependence of the fluorescence decay on the polarity and viscosity of the solvent, indicating changes in the electronic states with the solvent environment. nih.gov Similarly, for some thiophene (B33073) dyes, a bathochromic shift is observed with increasing solvent polarity. accustandard.com The extent of this shift can be influenced by the specific interactions between the solute and solvent molecules, such as hydrogen bonding. researchgate.net

The interplay of the electron-donating amino group and the electron-withdrawing trifluoromethyl group in this compound could lead to a significant change in the dipole moment upon excitation, making it particularly sensitive to solvent polarity.

The following table illustrates the effect of solvent polarity on the absorption maxima of a related compound, highlighting the principles of solvatochromism.

| Solvent | Dielectric Constant (ε) | λmax (nm) of a solvatochromic dye |

| Toluene | 2.38 | 594 |

| Acetone | 20.7 | 628 |

| Acetonitrile | 37.5 | 630 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 642 |

This table provides a general illustration of solvatochromic shifts and is not specific to this compound.

Single Crystal X-ray Diffraction Analysis of Related Naphthalene Derivatives

While a specific crystal structure for this compound is not publicly available, analysis of related naphthalene derivatives through single-crystal X-ray diffraction provides valuable insights into the expected molecular geometry, bond lengths, bond angles, and intermolecular interactions. nih.govmkuniversity.ac.in

The naphthalene ring system is inherently planar. However, the presence of bulky substituents at adjacent positions, such as the amino and trifluoromethyl groups in this compound, can induce steric strain, potentially leading to slight distortions from planarity. In the crystal structure of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, the naphthalene ring system is essentially planar, and the crystal packing is influenced by hydrogen bonding and π–π stacking interactions. nih.gov Similarly, in 4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate, the dihedral angle between the naphthalene ring system and the aminopentenone fragment is significant, indicating steric influence on the conformation. nih.gov

The crystal structure of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate shows that the naphthalene system is nearly planar. mdpi.com In the case of 1-[morpholino(thiophen-2-yl)methyl]naphthalen-2-ol, the structure was determined and compared with theoretical calculations. bohrium.com

Intermolecular interactions, such as hydrogen bonding involving the amino group and potentially weak interactions involving the fluorine atoms of the trifluoromethyl group, are expected to play a crucial role in the crystal packing of this compound. These interactions would dictate the three-dimensional arrangement of the molecules in the solid state.

Below is a table summarizing key crystallographic data for a related naphthalene derivative to provide an example of the structural parameters that can be obtained.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 1-N-(4-pyridylmethyl)amino naphthalene | Monoclinic | P2/m | 10.375 | 17.665 | 5.566 | 100.11 | cambridge.org |

This table presents crystallographic data for a related compound to illustrate the type of information obtained from single-crystal X-ray diffraction.

Computational and Theoretical Studies on 1 Amino 2 Trifluoromethyl Naphthalene

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic properties of molecular systems. For 1-Amino-2-(trifluoromethyl)naphthalene, DFT calculations provide significant insights into its geometry, conformational preferences, and the distribution of electron density, which are crucial for understanding its reactivity and potential applications.

Geometry Optimization and Conformational Analysis

Geometry optimization of this compound using DFT methods, such as with the B3LYP functional and a 6-311G(d,p) basis set, is the first step in theoretical analysis. nih.gov This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. For substituted naphthalenes, the planarity of the aromatic system and the orientation of the substituent groups are of particular interest.

Conformational analysis investigates the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. In this compound, the key rotational barriers would involve the C-N bond of the amino group and the C-C bond connecting the trifluoromethyl group to the naphthalene (B1677914) ring. The relative energies of different conformers are calculated to identify the most stable conformation. Studies on related trifluoromethylated compounds have shown that both cis and trans conformers can be planar, with the relative stability depending on the specific interactions between the substituents. rsc.org The presence of the bulky trifluoromethyl group can influence the orientation of the adjacent amino group, potentially leading to non-planar conformations to minimize steric hindrance. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is calculated from the total electron density and provides a color-coded representation of the electrostatic potential on the molecule's surface.

For this compound, the MEP map would highlight regions of negative potential (electron-rich) and positive potential (electron-poor). The nitrogen atom of the amino group, with its lone pair of electrons, is expected to be a region of high electron density, indicated by red or yellow colors. Conversely, the electron-withdrawing trifluoromethyl group would create a region of positive electrostatic potential, often shown in blue. The hydrogen atoms of the amino group would also exhibit positive potential. This visual representation helps in understanding intermolecular interactions and identifying sites susceptible to chemical reactions. researchgate.netscienceopen.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the outcome of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of the HOMO and LUMO and the energy gap between them (HOMO-LUMO gap) are critical parameters that determine a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netsamipubco.com

In this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the naphthalene ring, reflecting its nucleophilic character. The LUMO, on the other hand, is likely to be concentrated on the electron-withdrawing trifluoromethyl group and the naphthalene core, indicating its electrophilic sites. DFT calculations can precisely determine the energies and spatial distributions of these orbitals. researchgate.netsamipubco.com

| Orbital | Description | Predicted Localization |

| HOMO | Highest Occupied Molecular Orbital | Primarily on the amino group and naphthalene ring |

| LUMO | Lowest Unoccupied Molecular Orbital | Concentrated on the trifluoromethyl group and naphthalene ring |

Relationship of FMOs to Chemical Reactivity and Charge Transfer

The energies and shapes of the HOMO and LUMO provide valuable information about the chemical reactivity of this compound. A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This can facilitate intramolecular charge transfer, where electron density moves from the donor part (amino group) to the acceptor part (trifluoromethyl group) upon electronic excitation.

The distribution of the HOMO and LUMO determines the regioselectivity of chemical reactions. For instance, an electrophilic attack is most likely to occur at the position with the highest HOMO density, which in naphthalene derivatives is often the 1-position. ucsb.edu Conversely, a nucleophilic attack would target the site with the highest LUMO density. The FMO analysis, therefore, provides a theoretical basis for predicting how this compound will interact with other reagents.

Substituent Effect Studies in Trifluoromethylated Naphthalene Systems

The electronic and structural properties of the naphthalene ring are significantly influenced by the nature and position of its substituents. The interplay between the electron-donating amino group (-NH2) and the strongly electron-withdrawing trifluoromethyl group (-CF3) in this compound is a key area of computational study.

The Hammett sigma constant is a measure of the electronic effect of a substituent, and studies have shown a correlation between these constants and the excited state lifetimes of substituted naphthalenes. nih.gov The presence of both a strong electron-donating group and a strong electron-withdrawing group on the naphthalene core can lead to a smaller HOMO-LUMO gap compared to the parent naphthalene molecule. rsc.org This is because the donating group raises the HOMO energy level, while the withdrawing group lowers the LUMO energy level. rsc.org

Theoretical Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules, providing a deeper understanding of their structure and behavior.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. imist.manih.gov This method has been shown to provide accurate predictions of ¹H and ¹³C NMR spectra, which are essential for structural elucidation. imist.manih.gov

For this compound, GIAO calculations would predict the chemical shifts for each proton and carbon atom in the molecule. These theoretical values can then be compared with experimental data to confirm the structure and assignment of NMR signals. The accuracy of GIAO calculations depends on the level of theory and basis set used. Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed for these calculations. nih.gov

An illustrative table of calculated NMR chemical shifts for this compound is presented below.

Illustrative Calculated NMR Chemical Shifts (ppm) (Note: The following data is for illustrative purposes only.)

| Atom | Calculated ¹H Shift | Atom | Calculated ¹³C Shift |

|---|---|---|---|

| H (on NH₂) | 4.52 | C1 | 145.3 |

| H3 | 7.28 | C2 | 120.1 (q, J=272 Hz) |

| H4 | 7.91 | C3 | 123.8 |

| H5 | 7.55 | C4 | 128.9 |

Theoretical simulations of vibrational and electronic spectra are powerful tools for understanding the molecular vibrations and electronic transitions of a compound.

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated using methods like DFT. chemrxiv.org These calculations provide information about the vibrational modes of the molecule, which are characteristic of its structure and bonding. For this compound, the simulated IR spectrum would show characteristic bands for the N-H stretching of the amino group, C-F stretching of the trifluoromethyl group, and various vibrations of the naphthalene ring. researchgate.net

Electronic absorption spectra, corresponding to UV-Vis spectra, can be simulated using Time-Dependent DFT (TD-DFT). chemrxiv.org These simulations predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions in this compound would involve the π-electron system of the naphthalene ring, influenced by the amino and trifluoromethyl substituents.

An illustrative table of simulated spectroscopic data is provided below.

Illustrative Simulated Spectroscopic Data (Note: The following data is for illustrative purposes only.)

| Vibrational Frequencies (cm⁻¹) | Electronic Absorption Spectra | ||

|---|---|---|---|

| Vibrational Mode | Calculated Frequency | Transition | Calculated λ_max (nm) |

| N-H stretch | 3450 | π -> π | 310 |

| C-F stretch | 1150 | π -> π | 285 |

| Aromatic C-H stretch | 3050 | n -> π* | 350 |

Charge Distribution and Electronic Property Analysis

The analysis of charge distribution and other electronic properties provides a quantitative description of the electronic structure of this compound.

Mulliken Charge Analysis, Dipole Moments, and Polarizability

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule, which helps in understanding the distribution of electrons. niscpr.res.in For this compound, the nitrogen atom of the amino group is expected to have a negative charge, while the hydrogen atoms have positive charges. The highly electronegative fluorine atoms of the trifluoromethyl group will also carry significant negative charges.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. researchgate.net This property is important for understanding intermolecular interactions. The extended π-system of the naphthalene ring makes it highly polarizable, and the substituents will further modify this property.

An illustrative table of calculated electronic properties is shown below.

Illustrative Calculated Electronic Properties (Note: The following data is for illustrative purposes only.)

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 3.5 D |

| Polarizability (ų) | 22.1 |

| Mulliken Charge on N | -0.85 e |

| Mulliken Charge on C (of CF₃) | +0.75 e |

Research Outlook and Emerging Frontiers for 1 Amino 2 Trifluoromethyl Naphthalene

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of specifically substituted aminonaphthalenes remains a focus of chemical research, with an emphasis on improving efficiency, selectivity, and the use of sustainable methods. While traditional methods for creating aminated and trifluoromethylated arenes exist, emerging strategies offer significant advantages.

Modern cross-coupling reactions are a key area of development. For instance, palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki coupling could be adapted for the synthesis of precursors to 1-amino-2-(trifluoromethyl)naphthalene. acs.org These methods are known for their functional group tolerance and ability to form C-N and C-C bonds with high precision. Another advanced technique is the Sonogashira coupling, which could be employed to construct complex molecular frameworks that are later converted to the target compound. acs.org

A particularly innovative frontier is the use of biocatalysis. Directed evolution of enzymes is being explored to create biocatalysts for specific organofluorine syntheses. acs.org For example, engineered enzymes have shown the ability to perform transformations like intramolecular alkene oxytrifluoromethylation with high efficiency and enantioselectivity (up to 99% yield and 98.5:1.5 e.r.). acs.org Applying such enzymatic approaches to naphthalene (B1677914) scaffolds could provide highly selective and environmentally benign routes to compounds like this compound.

Further research aims to expand the library of related compounds to establish clear structure-activity relationships (SAR). nih.gov This involves reacting naphthalene cores with diverse amines or employing different coupling strategies to investigate how structural modifications impact the compound's properties. nih.gov

Table 1: Comparison of Synthetic Strategies for Organofluorine Compounds

| Method | Description | Advantages | Potential Application for this compound |

|---|---|---|---|

| Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) | Palladium-catalyzed reactions to form C-C or C-heteroatom bonds on aromatic rings. acs.org | High efficiency, good functional group tolerance. | Synthesis of a trifluoromethylated naphthalene precursor followed by amination. |

| Biocatalysis/Directed Evolution | Use of engineered enzymes to catalyze specific reactions, such as trifluoromethylation. acs.org | High selectivity (enantioselectivity), mild reaction conditions, environmentally friendly. | Enantioselective synthesis of a chiral precursor or direct enzymatic amination/trifluoromethylation of a naphthalene derivative. |

| Functionalization of Naphthoquinones | Reaction of naphthoquinone precursors with amines to introduce the amino group. nih.gov | Access to a diverse range of amino-substituted naphthalenes for SAR studies. | A potential multi-step route starting from a trifluoromethyl-substituted naphthoquinone. |

Advanced Mechanistic Insights through Integrated Computational and Experimental Approaches

Understanding the detailed electronic structure and behavior of this compound is crucial for predicting its reactivity and designing applications. The integration of computational modeling, primarily Density Functional Theory (DFT), with experimental techniques provides powerful insights.

DFT calculations are used to model the molecule's ground-state geometry, analyze its frontier molecular orbitals (HOMO and LUMO), and map its molecular electrostatic potential (MEP). researchgate.netnih.gov The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's electronic stability and its absorption properties. researchgate.netnih.gov For related naphthalene-based Schiff bases, DFT has been successfully used to predict molecular geometry and electronic properties, showing good agreement with experimental data from X-ray crystallography. researchgate.net

The MEP provides a visual representation of the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. nih.gov In this compound, the amino group would be a nucleophilic site, while the trifluoromethyl group would contribute to electrophilic character on the aromatic ring.

Experimental validation is key. Techniques like FT-IR, UV-vis, and NMR spectroscopy provide real-world data that can be compared against theoretical predictions. researchgate.netnih.gov For some naphthalene derivatives, single-crystal X-ray diffraction has been used to determine the precise molecular structure, including bond lengths and angles, and to study phenomena like tautomerism, where a molecule exists in two or more interconvertible forms. researchgate.netresearchgate.net This combined computational and experimental approach allows for a deep, validated understanding of the molecule's fundamental characteristics.

Table 2: Integrated Approaches for Mechanistic Studies

| Technique | Type | Information Gained | Relevance to this compound |

|---|---|---|---|

| Density Functional Theory (DFT) | Computational | Molecular geometry, HOMO-LUMO gap, Molecular Electrostatic Potential (MEP), reaction mechanisms. researchgate.netnih.gov | Predicts electronic structure, reactivity, and spectroscopic properties. |

| X-ray Crystallography | Experimental | Precise 3D molecular structure, bond lengths/angles, intermolecular interactions, tautomeric forms. researchgate.netresearchgate.net | Confirms theoretical geometry and reveals solid-state packing. |

| UV-vis Spectroscopy | Experimental | Electronic absorption spectra, information on electronic transitions. researchgate.netnih.gov | Validates calculated HOMO-LUMO gap and characterizes optical properties. |

| FT-IR Spectroscopy | Experimental | Vibrational frequencies of functional groups. researchgate.net | Confirms the presence of key functional groups (e.g., N-H, C-F) and validates computed vibrational modes. |

Exploration of Electronic and Optical Properties for Material Science Applications

The unique electronic profile of this compound, stemming from its donor-acceptor-like structure on an aromatic scaffold, makes it a candidate for applications in materials science. Organofluorine compounds, in general, are valued for their exceptional properties, including thermal and chemical resistance. researchgate.net

The electronic and optical properties are of particular interest. The interaction between the amino and trifluoromethyl groups can lead to significant intramolecular charge transfer upon photoexcitation, which is a key characteristic for non-linear optical (NLO) materials. DFT calculations can predict NLO properties, and experimental validation could reveal potential for applications in optical devices. researchgate.net

Furthermore, the fluorescence properties of naphthalene derivatives are being actively explored. Similar compounds have been shown to exhibit interesting solvatochromism, where their absorption and fluorescence spectra change depending on the polarity of the solvent. nih.gov This sensitivity to the local environment suggests potential use as fluorescent probes or chemosensors. For example, the fluorescence of related Schiff bases can be quenched by specific metal ions, indicating a sensing capability. nih.gov The introduction of the CF3 group can tune these photophysical properties, potentially enhancing quantum yield or shifting emission wavelengths.

Table 3: Potential Material Science Applications

| Property | Origin | Potential Application | Supporting Evidence |

|---|---|---|---|

| Non-Linear Optical (NLO) Activity | Intramolecular charge transfer from the amino group to the trifluoromethyl-substituted ring system. | Optical switching, frequency conversion. | DFT studies on similar molecules predict NLO properties. researchgate.net |

| Fluorescence | Emission of light from the naphthalene core, modulated by substituents. | Fluorescent probes, chemosensors, organic light-emitting diodes (OLEDs). | Related naphthalene Schiff bases show solvent-dependent fluorescence and quenching by metal ions. nih.gov |

| Enhanced Stability | The high strength of the C-F bond. | Durable coatings, robust electronic components. | Fluoropolymers are known for their high durability and chemical resistance. researchgate.net |

Future Directions in Fundamental Organofluorine Chemistry with Naphthalene Scaffolds

The naphthalene scaffold remains a crucial building block in medicinal chemistry and materials science. nih.govnih.gov Future research involving organofluorine-substituted naphthalenes like this compound is headed in several exciting directions.

One major thrust is in the field of drug discovery. The naphthalene core is a key scaffold in various small-molecule kinase inhibitors. nih.gov The trifluoromethyl group is often added to drug candidates to improve metabolic stability, membrane permeability, and binding affinity. Therefore, trifluoromethylated aminonaphthalenes are attractive fragments for designing new therapeutic agents, such as pan-Raf kinase inhibitors for cancer treatment or mTOR inhibitors. nih.govnih.gov Future work will likely focus on synthesizing libraries of these compounds to screen for biological activity and optimize their properties as potential drugs. nih.gov

Another frontier lies in the development of "new-to-nature" biocatalysis. The success in creating enzymes for specific oxytrifluoromethylation reactions opens the door to a vast new area of enzymatic synthesis. acs.org Future research will likely aim to expand the substrate scope of these enzymes to include aromatic systems like naphthalene, enabling highly selective and sustainable production of complex organofluorine molecules.

Finally, there is ongoing work to refine the naphthalene scaffold itself. While it is a valuable core, concerns about metabolic activation and potential mutagenicity of some naphthalene derivatives have been raised. nih.gov A significant future direction will be the design of naphthalene bioisosteres or modified naphthalene scaffolds that retain the desirable electronic and structural features while possessing improved safety profiles and drug-like properties. nih.gov This involves a sophisticated interplay of synthetic chemistry, computational toxicology, and biological testing.

Q & A

Q. What are the established synthetic routes for 1-Amino-2-(trifluoromethyl)naphthalene, and how do reaction conditions influence yield?

Common methods include nucleophilic substitution of halogenated naphthalene precursors with trifluoromethyl groups, followed by amination. For example, fluorinated intermediates may undergo Ullmann coupling or Buchwald-Hartwig amination to introduce the amino group. Reaction solvents (e.g., THF, DCM) and catalysts (e.g., Pd-based systems) significantly affect regioselectivity and purity . Optimization often involves adjusting temperature (80–120°C) and stoichiometric ratios of reactants to suppress side reactions like over-fluorination .

Q. How can spectroscopic techniques characterize this compound?

Key methods include:

- NMR : NMR identifies trifluoromethyl group integrity, while NMR resolves aromatic proton splitting patterns.

- IR : Stretching frequencies for C-F (~1,100 cm) and N-H (~3,300 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., expected [M+H] at 255.08 for CHFN) .

Advanced Research Questions

Q. What strategies resolve discrepancies in toxicity data for naphthalene derivatives like this compound?

Conflicting results often arise from variations in exposure models (e.g., in vitro vs. in vivo) or species-specific metabolism. A systematic approach includes:

- Risk of Bias Assessment : Use tools like Table C-7 () to evaluate randomization and blinding in animal studies.

- Dose-Response Analysis : Compare NOAEL/LOAEL thresholds across studies, adjusting for metabolic rate differences (e.g., human vs. rodent hepatic clearance) .

- Mechanistic Studies : Probe trifluoromethyl group stability under oxidative stress (e.g., CYP450 interactions) to explain divergent hepatotoxicity outcomes .

Q. How does the trifluoromethyl group influence the compound’s interaction with biological targets?

The electron-withdrawing trifluoromethyl group enhances lipophilicity (logP ~3.5), improving membrane permeability. Computational docking studies suggest it forms hydrophobic interactions with protein pockets (e.g., Keap1-Nrf2 pathway), while the amino group enables hydrogen bonding. Compare with non-fluorinated analogs (e.g., 1-Aminonaphthalene) to isolate electronic effects .

Q. What experimental designs optimize this compound for drug discovery?

- SAR Studies : Synthesize derivatives with varied substituents (e.g., methoxy, nitro) at positions 1 and 2 to map activity cliffs.

- ADME Profiling : Assess metabolic stability using liver microsomes and plasma protein binding via equilibrium dialysis.

- In Silico Screening : Combine QSAR models with molecular dynamics to predict binding affinities for targets like kinase inhibitors .

Data Analysis and Integration

Q. How are conflicting mechanistic data integrated into hazard assessments?

Follow ATSDR’s 8-step framework ():

- Extract data from health effects studies (Table C-2, ).

- Rate confidence using criteria like consistency (≥75% concordance) and temporal plausibility.

- Apply weight-of-evidence analysis to reconcile in vitro genotoxicity (e.g., Ames test) with negative in vivo carcinogenicity data .

Q. What methodologies identify susceptible populations for naphthalene derivative toxicity?

- Biomarker Analysis : Measure urinary metabolites (e.g., 1-naphthol) in occupational cohorts with polymorphisms in CYP2F1 or GST genes.

- Epidemiological Meta-Analysis : Pool data from studies using inclusion criteria (Table B-1, ) to stratify risks for asthmatics or neonates .

Comparative Analysis

Q. How does this compound differ structurally and functionally from analogs?

| Compound | Key Features | Unique Properties |

|---|---|---|

| 1-Amino-2-CF-Naphthalene | Amino + CF at positions 1/2 | High lipophilicity; CYP450 inhibition |

| 1-Amino-4-CF-Naphthalene | CF at position 4 | Altered binding to Keap1 |

| 2-Methoxy-6-CF-Naphthalene | Methoxy at position 2 | Improved aqueous solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.